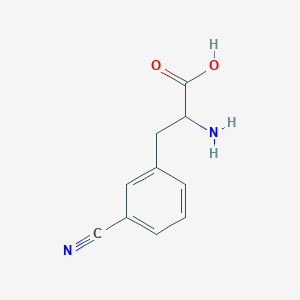

2-amino-3-(3-cyanophenyl)propanoic Acid

Beschreibung

BenchChem offers high-quality 2-amino-3-(3-cyanophenyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-3-(3-cyanophenyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUOMTMPTNZOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63999-80-4 | |

| Record name | 2-Amino-3-(3-cyano-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(3-cyanophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-amino-3-(3-cyanophenyl)propanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The unique physicochemical properties imparted by the meta-substituted cyano group on the phenyl ring make this compound a valuable building block for creating novel peptide-based therapeutics and small molecule inhibitors with enhanced stability and target affinity.

This document details the core synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate replication and optimization in a research and development setting.

Overview of Synthetic Strategies

The synthesis of 2-amino-3-(3-cyanophenyl)propanoic acid can be primarily achieved through two well-established and versatile methods in organic chemistry:

-

Strecker Synthesis: This classical yet robust method offers a direct approach to α-amino acids from an aldehyde precursor. In this case, 3-cyanobenzaldehyde serves as the readily available starting material. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired amino acid.

-

Alkylation of a Glycine Equivalent: This strategy involves the formation of a carbon-carbon bond between an electrophilic benzyl halide and a nucleophilic glycine enolate equivalent. The use of diethyl acetamidomalonate is a common and effective approach, where its enolate is alkylated with 3-cyanobenzyl bromide. Subsequent hydrolysis and decarboxylation afford the target amino acid.

Both methodologies present distinct advantages and challenges in terms of reagent availability, reaction conditions, and potential for asymmetric synthesis, which will be elaborated upon in the following sections.

Data Presentation: A Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data associated with the primary synthetic routes to 2-amino-3-(3-cyanophenyl)propanoic acid, allowing for a direct comparison of their efficiencies.

| Parameter | Strecker Synthesis | Alkylation of Diethyl Acetamidomalonate |

| Starting Material | 3-Cyanobenzaldehyde | Diethyl acetamidomalonate, 3-Cyanobenzyl bromide |

| Key Reagents | NH₄Cl, KCN, HCl | NaOEt, NaOH, HCl |

| Intermediate | 2-Amino-2-(3-cyanophenyl)acetonitrile | Diethyl 2-acetamido-2-(3-cyanobenzyl)malonate |

| Overall Yield | Moderate to Good | Good to High |

| Reaction Steps | 2 (One-pot for aminonitrile, then hydrolysis) | 3 (Alkylation, Hydrolysis, Decarboxylation) |

| Stereocontrol | Produces a racemic mixture; requires resolution or asymmetric modification | Produces a racemic mixture; can be adapted for enantioselectivity |

Experimental Protocols

Strecker Synthesis of 2-Amino-3-(3-cyanophenyl)propanoic Acid

This protocol outlines the synthesis of racemic 2-amino-3-(3-cyanophenyl)propanoic acid starting from 3-cyanobenzaldehyde.

Step 1: Synthesis of 2-Amino-2-(3-cyanophenyl)acetonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.

-

To this solution, 3-cyanobenzaldehyde (1.0 equivalent) is added, followed by the addition of a solution of potassium cyanide (1.1 equivalents) in water. The addition of the cyanide solution should be performed slowly and with efficient stirring, while maintaining the temperature at 0-5 °C using an ice bath.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis of 2-Amino-2-(3-cyanophenyl)acetonitrile to 2-Amino-3-(3-cyanophenyl)propanoic Acid

-

The crude 2-amino-2-(3-cyanophenyl)acetonitrile is suspended in a concentrated solution of hydrochloric acid (e.g., 6 M HCl).

-

The mixture is heated to reflux for several hours until the hydrolysis is complete (monitoring by TLC).

-

After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

The aqueous layer is then carefully neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid, leading to the precipitation of the product.

-

The solid product is collected by filtration, washed with cold water, and then with a small amount of ethanol or acetone, and dried under vacuum to afford 2-amino-3-(3-cyanophenyl)propanoic acid.

Synthesis via Alkylation of Diethyl Acetamidomalonate

This method provides an alternative route to the target amino acid using 3-cyanobenzyl bromide.

Step 1: Synthesis of Diethyl 2-acetamido-2-(3-cyanobenzyl)malonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium ethoxide is prepared by dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

-

To this solution, diethyl acetamidomalonate (1.0 equivalent) is added, and the mixture is stirred until a clear solution is obtained.

-

3-Cyanobenzyl bromide (1.0 equivalent) is then added, and the reaction mixture is heated to reflux for several hours. The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis and Decarboxylation to 2-Amino-3-(3-cyanophenyl)propanoic Acid

-

The purified diethyl 2-acetamido-2-(3-cyanobenzyl)malonate is suspended in a strong aqueous acid (e.g., 6 M HCl) or base (e.g., 6 M NaOH).

-

The mixture is heated to reflux for an extended period (typically 12-24 hours) to effect both hydrolysis of the esters and the amide, and decarboxylation.

-

If basic hydrolysis is used, the reaction mixture is cooled and acidified with concentrated HCl.

-

The solution is then concentrated under reduced pressure. The resulting solid is dissolved in a minimum amount of water and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-3-(3-cyanophenyl)propanoic acid.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Cyano-L-phenylalanine, a non-proteinogenic amino acid of significant interest in drug discovery and chemical biology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a representative experimental workflow.

Core Physicochemical Properties

3-Cyano-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine, distinguished by the presence of a nitrile group at the meta position of the phenyl ring. This modification imparts unique electronic and steric properties, influencing its behavior in biological systems and its utility as a building block in peptide and small molecule synthesis.

Quantitative Data Summary

The following table summarizes the available physicochemical data for 3-Cyano-L-phenylalanine and its related forms. It is important to note that experimental data for the pure, unprotected L-enantiomer is limited in the public domain. Much of the available data pertains to the racemic (DL) mixture or N-protected derivatives.

| Property | Value | Remarks | Source(s) |

| Molecular Weight | 190.20 g/mol | --- | [1][2] |

| Melting Point | 228-233 °C | For DL-racemic mixture | |

| 124.1 °C | For Boc-protected L-enantiomer | ||

| Boiling Point | 382.5 °C | Predicted for DL-racemic mixture | [3] |

| 432.4 °C | Rough estimate for Boc-protected L-enantiomer | ||

| pKa | 3.75 ± 0.10 | Predicted for Boc-protected L-enantiomer | |

| LogP (XLogP3) | -1.8 | Computed | [1] |

| Water Solubility | 100 g/L | Estimated for p-Cyano-L-phenylalanine | |

| Increases with temperature | For the parent compound, L-phenylalanine | [4][5] |

Experimental Protocols

The determination of the physicochemical properties of novel compounds like 3-Cyano-L-phenylalanine is crucial for their application in research and development. Below are detailed methodologies for key experiments.

Determination of Melting Point

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the crystalline 3-Cyano-L-phenylalanine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a steady rate (e.g., 10 °C/minute) until the temperature is approximately 15-20 °C below the expected melting point. c. The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation. d. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting range.

-

Analysis: For a pure substance, the melting range should be narrow (typically < 2 °C).

Determination of Octanol-Water Partition Coefficient (LogP)

Objective: To quantify the lipophilicity of 3-Cyano-L-phenylalanine.

Methodology (Shake-Flask Method):

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A stock solution of 3-Cyano-L-phenylalanine is prepared in the aqueous phase.

-

Partitioning: a. A known volume of the stock solution is added to a flask containing a known volume of the n-octanol phase. b. The flask is securely sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached. c. The mixture is then centrifuged to ensure complete separation of the two phases.

-

Analysis: a. The concentration of 3-Cyano-L-phenylalanine in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. b. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. c. LogP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility

Objective: To determine the maximum concentration of 3-Cyano-L-phenylalanine that can dissolve in water at a specific temperature.

Methodology (Equilibrium Shake-Flask Method):

-

Sample Preparation: An excess amount of solid 3-Cyano-L-phenylalanine is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Collection and Analysis: a. The suspension is allowed to settle, or it is filtered through a fine-pored filter to remove any undissolved solid. b. A known volume of the clear, saturated solution is carefully withdrawn. c. The concentration of 3-Cyano-L-phenylalanine in the saturated solution is determined by a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry after creating a calibration curve.

-

Reporting: The solubility is typically reported in units of g/L or mol/L at the specified temperature.

Mandatory Visualizations

Experimental Workflow: Incorporation of 3-Cyano-L-phenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing 3-Cyano-L-phenylalanine. This workflow is fundamental to creating novel peptides with tailored properties for various research and therapeutic applications.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 3-Cyano-L-phenylalanine.

This guide provides a foundational understanding of the physicochemical properties of 3-Cyano-L-phenylalanine for professionals in the fields of chemical research and drug development. The provided data and protocols serve as a valuable resource for the effective utilization of this unique amino acid in various scientific applications.

References

- 1. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 63999-80-4 CAS MSDS (3-Cyanophenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. sepax-tech.com.cn [sepax-tech.com.cn]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 3-Cyanophenylalanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-proteinogenic amino acid 3-cyanophenylalanine and its derivatives have emerged as a versatile scaffold in medicinal chemistry and drug discovery. The incorporation of a nitrile group onto the phenyl ring of phenylalanine imparts unique electronic and steric properties, leading to a diverse range of biological activities. These derivatives have been investigated for their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various 3-cyanophenylalanine derivatives, with a focus on quantitative data and detailed experimental methodologies.

I. Anticancer Activity of 3-Cyanophenylalanine Derivatives

A notable class of 3-cyanophenylalanine derivatives exhibiting anticancer properties are those incorporating a 4-aminoquinoline moiety. These compounds have demonstrated potent cytotoxicity against various cancer cell lines and inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.

Quantitative Data: Anticancer and EGFR Inhibitory Activities

The following table summarizes the in vitro cytotoxicity (IC50) and EGFR inhibitory activity of selected 4-aminoquinoline derivatives containing a phenylalanine methyl ester.

| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | NIH3T3 IC50 (µM) | EGFR Inhibition (%) @ 10 µM |

| 4d | 3.317 ± 0.142 | 7.711 ± 0.217 | > 50 | Moderate |

| 4e | 4.648 ± 0.199 | 6.114 ± 0.272 | > 50 | Moderate |

Data extracted from a study on novel 4-aminoquinoline derivatives.[1][2]

Signaling Pathway: EGFR Inhibition

The anticancer activity of these derivatives is, in part, attributed to their inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, ultimately leading to cell proliferation, survival, and differentiation.[3][4][5][6] By inhibiting EGFR, the 3-cyanophenylalanine derivatives block these downstream signals, thereby impeding cancer cell growth.

Caption: Simplified EGFR signaling pathway and the inhibitory action of 3-cyanophenylalanine derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxicity of the 3-cyanophenylalanine derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

1. Cell Plating:

-

Harvest and count cancer cells (e.g., A549, MCF-7) and non-cancerous cells (e.g., NIH3T3).

-

Seed the cells into 96-well plates at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in 100 µL of culture medium.

-

Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.[7]

2. Compound Treatment:

-

Prepare serial dilutions of the 3-cyanophenylalanine derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.[7]

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT stock solution to each well.

-

Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8][9]

4. Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

-

Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[8][10]

5. Data Analysis:

-

Subtract the background absorbance from the absorbance of all wells.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining the cytotoxicity of 3-cyanophenylalanine derivatives using the MTT assay.

II. Enzyme Inhibitory Activity

Derivatives of 3-cyanophenylalanine have also been investigated as inhibitors of various enzymes, including proteases like chymotrypsin. The constrained structure and electronic properties of these amino acid derivatives can lead to potent and selective enzyme inhibition.

Quantitative Data: Chymotrypsin Inhibition

Dipeptides containing (E)-2,3-methanophenylalanine, a sterically restricted analog, have shown competitive inhibition of chymotrypsin.

| Compound | Inhibition Constant (Ki) (mM) |

| H-(2R,3S)-ΔEPhe-Phe-OMe | 0.16 |

Data for the most potent dipeptide from a study on enzyme inhibition by sterically constrained amino acids.[8]

Experimental Protocol: Chymotrypsin Inhibition Assay

The inhibitory activity of 3-cyanophenylalanine derivatives against chymotrypsin can be determined by monitoring the hydrolysis of a chromogenic or fluorogenic substrate.

1. Reagent Preparation:

-

Buffer: Prepare an 80 mM Tris-HCl buffer, pH 7.8, containing 0.1 M CaCl₂.[11]

-

Substrate: Prepare a solution of a suitable chymotrypsin substrate, such as N-benzoyl-L-tyrosine ethyl ester (BTEE), in an appropriate solvent (e.g., 50% methanol).[11]

-

Enzyme: Dissolve chymotrypsin in 1 mM HCl to a stock concentration and then dilute to the final working concentration (e.g., 10-30 µg/mL) in the same diluent.[11]

-

Inhibitor: Dissolve the 3-cyanophenylalanine derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution, from which serial dilutions are made.

2. Assay Procedure:

-

Set up a reaction in a cuvette or 96-well plate.

-

Add the buffer, substrate solution, and inhibitor solution (at various concentrations) to the reaction vessel.

-

Incubate at 25°C for a few minutes to reach thermal equilibrium.[11]

-

Initiate the reaction by adding the chymotrypsin solution.

-

Immediately monitor the change in absorbance (e.g., at 256 nm for BTEE) or fluorescence over time in kinetic mode.[11]

3. Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) from the linear portion of the progress curve.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

Caption: General workflow for the chymotrypsin inhibition assay.

III. Antimicrobial Activity

Certain derivatives of 3-cyanophenylalanine, particularly those with a benzoxazole skeleton, have demonstrated selective antimicrobial activity.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimal Inhibitory Concentration (MIC) values for selected 3-(2-benzoxazol-5-yl)alanine derivatives against Gram-positive bacteria.

| Compound ID | Bacillus subtilis MIC (µg/mL) |

| Compound A | 62.5 |

| Compound B | 125 |

Note: Specific compound IDs from the source have been generalized. Data indicates selective activity against Gram-positive bacteria.[12]

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Reagent and Inoculum Preparation:

-

Prepare a stock solution of the 3-cyanophenylalanine derivative in a suitable solvent and sterilize by filtration.

-

Culture the test microorganism (e.g., Bacillus subtilis) in an appropriate broth medium to the desired growth phase (e.g., mid-logarithmic).

-

Adjust the bacterial suspension to a standardized concentration (e.g., 10⁴ to 10⁵ CFU/mL).[13]

2. Plate Preparation:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[13]

-

Add 100 µL of the antimicrobial stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the last column of dilutions.[13]

3. Inoculation and Incubation:

-

Inoculate each well (except for a sterility control) with a small volume (e.g., 5 µL) of the standardized bacterial inoculum.[13]

-

Include a growth control well (broth and inoculum, no compound).

-

Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 16-20 hours.[14]

4. Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Conclusion

3-Cyanophenylalanine derivatives represent a promising and versatile class of compounds with a wide spectrum of biological activities. Their efficacy as anticancer agents, enzyme inhibitors, and antimicrobial compounds warrants further investigation. The detailed experimental protocols provided in this guide offer a foundation for the continued exploration and development of these molecules as potential therapeutic agents. The structure-activity relationships derived from quantitative data will be crucial in guiding the design of new derivatives with enhanced potency and selectivity.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. atcc.org [atcc.org]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 12. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-depth Technical Guide to CAS Number 57213-48-6 and 5-ethyl-2-furoic acid

Disclaimer: The initial request specified CAS number 57213-48-6, which corresponds to 3-Cyano-L-phenylalanine . However, the topic also mentioned 5-ethyl-2-furoic acid , a distinct chemical entity. This guide provides a comprehensive technical overview of both compounds to address the ambiguity in the query.

Part 1: 3-Cyano-L-phenylalanine (CAS: 57213-48-6)

An unnatural amino acid, 3-Cyano-L-phenylalanine, is a valuable tool in biochemical and pharmaceutical research. Its unique structure, featuring a cyano group on the phenyl ring, allows for novel applications in protein engineering, peptide synthesis, and as a spectroscopic probe.

Chemical and Physical Properties

The fundamental properties of 3-Cyano-L-phenylalanine are summarized in the table below, providing a concise overview for researchers.

| Property | Value | Reference |

| CAS Number | 57213-48-6 | |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.20 g/mol | |

| Appearance | White to beige powder | |

| Purity | ≥97% (HPLC) | |

| Storage Conditions | 0-8°C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Synthesis and Incorporation into Peptides

3-Cyano-L-phenylalanine is primarily used as a building block in the synthesis of novel peptides and proteins. Its incorporation can confer unique properties, such as enhanced stability and altered receptor binding affinity. The synthesis of peptides incorporating this unnatural amino acid typically follows standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected version, Fmoc-3-cyano-L-phenylalanine, is commonly used.

Experimental Protocol: Incorporation of Fmoc-3-cyano-L-phenylalanine into a Peptide using SPPS

This protocol outlines the general steps for incorporating Fmoc-3-cyano-L-phenylalanine into a peptide sequence using a manual or automated peptide synthesizer.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Activate the Fmoc-3-cyano-L-phenylalanine by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Applications in Research and Drug Development

3-Cyano-L-phenylalanine serves as a versatile tool in various research areas:

-

Drug Development: It is used as a building block for synthesizing novel pharmaceuticals, particularly in the development of enzyme inhibitors and anticancer agents. The cyano group can influence the electronic properties and binding interactions of the molecule.

-

Biochemical Research: This unnatural amino acid is employed in studies of protein synthesis, enzyme activity, and metabolic pathways. Its incorporation into proteins allows for the investigation of protein structure and function.

-

Neuroscience: The compound is explored for its potential effects on neurotransmitter systems, making it a subject of interest in studies related to neurodegenerative diseases.

Experimental Protocol: Site-Specific Incorporation of Unnatural Amino Acids

The site-specific incorporation of unnatural amino acids like 3-Cyano-L-phenylalanine into proteins in vivo is a powerful technique for protein engineering. This is typically achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.

-

Vector Preparation:

-

Clone the gene of interest into an expression vector.

-

Introduce an amber stop codon (TAG) at the desired site for unnatural amino acid incorporation using site-directed mutagenesis.

-

-

Orthogonal System: Co-transform the expression host (e.g., E. coli) with the plasmid containing the gene of interest and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA.

-

Cell Culture and Induction:

-

Grow the transformed cells in a minimal medium.

-

Supplement the medium with the unnatural amino acid (3-Cyano-L-phenylalanine).

-

Induce protein expression using an appropriate inducer (e.g., IPTG).

-

-

Protein Purification: After expression, lyse the cells and purify the protein containing the unnatural amino acid using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Verification: Confirm the successful incorporation of the unnatural amino acid by mass spectrometry.

Signaling Pathways and Mechanism of Action

Currently, there is limited information on specific signaling pathways that are directly modulated by 3-Cyano-L-phenylalanine itself. Its primary role is as a structural component or a probe to study the function of other proteins. For instance, its incorporation into a kinase could be used to study its role in a specific signaling pathway through altered substrate binding or enzyme activity.

Part 2: 5-ethyl-2-furoic acid

5-ethyl-2-furoic acid is a derivative of 2-furoic acid, a class of compounds known for their diverse biological activities, including antimicrobial and flavoring properties.

Chemical and Physical Properties

Key properties of 5-ethyl-2-furoic acid are presented below.

| Property | Value | Reference |

| CAS Number | 56311-37-6 | |

| Molecular Formula | C₇H₈O₃ | |

| Molecular Weight | 140.14 g/mol | |

| Boiling Point | 325.7°C (estimated) | |

| Density | 1.2167 g/cm³ (estimated) |

Synthesis

A common method for the synthesis of 5-ethyl-2-furoic acid involves the reduction of a suitable precursor followed by esterification and hydrolysis. A detailed experimental protocol based on available literature is provided below.

Experimental Protocol: Synthesis of 5-ethyl-2-furoic acid

This protocol describes a multi-step synthesis starting from 5-ethyl-2-furoic acid to its dihydro derivative, which can be conceptually reversed or modified for the synthesis of the parent compound from appropriate starting materials. The synthesis of 5-ethyl-2-furoic acid itself can be achieved through various methods, including the oxidation of 5-ethyl-2-furfural.

-

Starting Material: 5-ethyl-2-furoic acid (for modification) or a suitable precursor for its synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material in a suitable solvent.

-

Reaction Conditions: The specific reagents and conditions will depend on the chosen synthetic route. For instance, a Birch reduction can be used to form the dihydro derivative.

-

To a refluxing solution of 5-ethyl-2-furoic acid in liquid ammonia and dry methanol, add lithium metal over a period of 15 minutes.

-

Stir the mixture under reflux for 30 minutes.

-

-

Work-up:

-

After the reaction is complete, remove the ammonia.

-

Add dry methanol and pass hydrogen chloride gas until the pH reaches 1.

-

Filter the precipitated salts.

-

The resulting solution contains the methyl ester of the product, which can be isolated and subsequently hydrolyzed to the carboxylic acid.

-

-

Purification: Purify the final product by recrystallization or column chromatography.

-

Characterization: Confirm the structure and purity of the synthesized 5-ethyl-2-furoic acid using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Potential Applications and Biological Activity

While specific biological data for 5-ethyl-2-furoic acid is limited, the broader class of 2-furoic acid derivatives exhibits a range of biological activities.

-

Antimicrobial Activity: Furoic acid derivatives have shown activity against various bacteria and fungi. The mechanism of action can involve the disruption of microbial membranes or inhibition of essential enzymes.

-

Quorum Sensing Inhibition: Furanone compounds, which share the core furan ring structure, are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. This makes them attractive targets for the development of anti-virulence drugs.

-

Anticancer Activity: Some furoic acid derivatives have been investigated for their cytotoxic effects against cancer cell lines.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Compound: Prepare a stock solution of 5-ethyl-2-furoic acid in a suitable solvent (e.g., DMSO).

-

Microplate Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathway Involvement: Quorum Sensing Inhibition

Furanone derivatives can act as antagonists of bacterial quorum sensing signaling. They are structurally similar to the native acyl-homoserine lactone (AHL) signaling molecules and can competitively bind to the LuxR-type receptors, thereby preventing the activation of gene expression for virulence factors and biofilm formation.

An In-depth Technical Guide to the Discovery and History of Cyanophenylalanine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanophenylalanine isomers, non-natural amino acids derived from phenylalanine, have emerged as indispensable tools in biochemical research, drug discovery, and materials science. The incorporation of a cyano (-C≡N) group onto the phenyl ring of phenylalanine imparts unique electronic, spectroscopic, and chemical properties, enabling novel applications not achievable with their natural counterpart. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of the ortho (2-cyano), meta (3-cyano), and para (4-cyano) isomers of phenylalanine.

This document details the historical context of their development, provides a comparative analysis of their physicochemical properties, and outlines detailed experimental protocols for their synthesis. Furthermore, it illustrates key synthetic and application-based workflows using logical diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Physicochemical Properties of Cyanophenylalanine Isomers

The position of the cyano group on the phenyl ring significantly influences the steric and electronic properties of each isomer, leading to differences in their reactivity, spectroscopic characteristics, and interactions within biological systems. A summary of their key physicochemical properties is presented below for easy comparison.

| Property | 2-Cyanophenylalanine | 3-Cyanophenylalanine | 4-Cyanophenylalanine |

| Synonyms | o-Cyanophenylalanine | m-Cyanophenylalanine | p-Cyanophenylalanine |

| CAS Number | 263396-42-5 (L-isomer) | 57213-48-6 (L-isomer) | 167479-78-9 (L-isomer) |

| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol | 190.20 g/mol | 190.20 g/mol |

| Appearance | White powder | White solid | White powder or crystals |

| Melting Point | 335 °C (decomposes)[1] | Not widely reported | ~243 °C[2] |

| IUPAC Name | (2S)-2-amino-3-(2-cyanophenyl)propanoic acid | (2S)-2-amino-3-(3-cyanophenyl)propanoic acid | (2S)-2-amino-3-(4-cyanophenyl)propanoic acid |

Historical Development and Discovery

The journey of cyanophenylalanine isomers is rooted in the broader exploration of unnatural amino acids, which began to gain significant traction in the mid-20th century. While a definitive timeline for the "discovery" of each isomer is not clearly documented in a single seminal publication, their emergence is intertwined with the development of synthetic methodologies for creating modified amino acids.

The synthesis of phenylalanine itself was first achieved by Fischer in 1904 from α-bromo-β-phenylpropionic acid.[3] This paved the way for the creation of various derivatives. An early method for the synthesis of 4-cyanophenylalanine was reported in the Journal of Organic Chemistry in 1969, which involved a multi-step process starting from p-cyanoaniline.[2] This indicates that the para-isomer has been a subject of chemical synthesis for over half a century.

The L-isomer of 4-cyanophenylalanine was later introduced in a 1994 world patent application by Richard T. Dean and colleagues at Diatide.[4] They utilized it as a chelator for technetium-99m in a method for detecting blood clots.[4] This application marked a significant step in the use of cyanophenylalanine isomers in a biomedical context.

The development of synthetic routes for the 2- and 3-cyano isomers likely followed similar trajectories, driven by the desire to explore the effects of positional isomerism on the properties and applications of these novel amino acids. Today, all three isomers are commercially available and are widely used in various research and development settings.[5][6][7][8][9][10][11][12][13][14]

Synthesis of Cyanophenylalanine Isomers

The synthesis of cyanophenylalanine isomers can be achieved through various chemical routes. The choice of method often depends on the desired isomer, the required stereochemistry (L- or D-enantiomer), and the scale of the synthesis. Below are detailed experimental protocols for the synthesis of each isomer.

General Synthetic Workflow

The synthesis of cyanophenylalanine isomers often follows a general workflow that involves the introduction of the cyano-substituted benzyl group to an amino acid scaffold. This can be achieved through various methods, including the alkylation of a protected glycine or malonate derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. omizzur.com [omizzur.com]

- 3. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]

- 4. acs.org [acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. scbt.com [scbt.com]

- 12. scbt.com [scbt.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

3-Cyano-L-phenylalanine: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. Non-proteinogenic amino acids have emerged as invaluable tools in this endeavor, offering unique structural motifs that can overcome the limitations of their natural counterparts. Among these, 3-Cyano-L-phenylalanine, a synthetic amino acid derivative, has garnered significant attention as a versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the nitrile group on the phenyl ring, make it a valuable component in the design of enzyme inhibitors and peptidomimetics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Cyano-L-phenylalanine, with a focus on its role in the development of therapeutic agents.

Physicochemical Properties and Synthesis

3-Cyano-L-phenylalanine is a white to off-white crystalline solid. The presence of the electron-withdrawing cyano group at the meta position of the phenyl ring significantly influences its chemical reactivity and potential for molecular interactions.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| CAS Number | 57213-48-6 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Table 1: Physicochemical Properties of 3-Cyano-L-phenylalanine.

The synthesis of 3-Cyano-L-phenylalanine can be achieved through various methods, with the asymmetric Strecker synthesis being a prominent and effective approach for obtaining the desired L-enantiomer.

Applications in Medicinal Chemistry

The unique structural features of 3-Cyano-L-phenylalanine have led to its widespread use in several areas of medicinal chemistry, primarily in the design of enzyme inhibitors and as a component of peptidomimetics.

Covalent and Non-covalent Enzyme Inhibitors

The nitrile group of 3-Cyano-L-phenylalanine can act as a "warhead" for covalent inhibitors, particularly targeting cysteine proteases. The electrophilic carbon of the nitrile can undergo nucleophilic attack by the thiol group of a cysteine residue in the active site of an enzyme, forming a reversible or irreversible thioimidate adduct. This strategy has been successfully employed in the development of potent inhibitors for various enzyme families.

Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, plays a crucial role in bone resorption.[1] Its overactivity is implicated in osteoporosis. Nitrile-containing compounds, including those derived from 3-Cyano-L-phenylalanine, have been extensively explored as Cathepsin K inhibitors.[2][3] The nitrile moiety interacts with the active site cysteine (Cys25), leading to potent and often selective inhibition.

| Compound | Target | IC₅₀ (nM) | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin L | Reference |

| Odanacatib | Cathepsin K | 0.2 | >20,000 | >18,000 | [3] |

| Balicatib | Cathepsin K | 1.4 | >3,400 | >360 | [3] |

| Relacatib | Cathepsin K | - | - | - | [3] |

| Dipeptidyl nitrile 1 | Cathepsin K | 39 | - | - | [4] |

Table 2: Inhibitory Activity of Selected Nitrile-Based Cathepsin K Inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels.[5] DPP-IV inhibitors are an important class of drugs for the treatment of type 2 diabetes. While many DPP-IV inhibitors do not contain a cyanophenylalanine moiety, the nitrile group is a key feature in some, where it can interact with the active site.

| Compound | Target | IC₅₀ (nM) | Ki (nM) | Reference |

| Sitagliptin | DPP-IV | 18 | - | [6] |

| Vildagliptin | DPP-IV | 34 | 3.5 | [6] |

| Saxagliptin | DPP-IV | - | - | [7][8] |

| 2-benzylpyrrolidine derivative | DPP-IV | 300 ± 30 | - | [6] |

| 4-benzylpiperidine derivative | DPP-IV | 1600 ± 40 | - | [6] |

Table 3: Inhibitory Activity of Selected DPP-IV Inhibitors.

Peptides and Peptidomimetics

Incorporation of 3-Cyano-L-phenylalanine into peptides can significantly enhance their biological properties. The cyano group can introduce conformational constraints, improve metabolic stability by resisting enzymatic degradation, and provide additional binding interactions with target receptors. This makes it a valuable tool for designing more potent and durable peptide-based therapeutics.

Signaling Pathways

Understanding the signaling pathways in which 3-Cyano-L-phenylalanine-containing inhibitors exert their effects is crucial for rational drug design.

Cathepsin K and Bone Resorption

Cathepsin K expression and activity are tightly regulated by the RANKL/RANK signaling pathway in osteoclasts. Inhibition of Cathepsin K disrupts the degradation of bone matrix proteins, thereby reducing bone resorption.

DPP-IV and Glucose Homeostasis

DPP-IV plays a key role in glucose metabolism by inactivating the incretin hormone GLP-1. Inhibition of DPP-IV leads to prolonged GLP-1 activity, resulting in enhanced insulin secretion and suppressed glucagon release.

Experimental Protocols

Synthesis of 3-Cyano-L-phenylalanine via Asymmetric Strecker Synthesis

This protocol outlines a general procedure for the enantioselective synthesis of 3-Cyano-L-phenylalanine.

Materials:

-

3-Cyanobenzaldehyde

-

Ammonia source (e.g., ammonium chloride)

-

Chiral auxiliary (e.g., a chiral amine or a chiral catalyst)

-

Cyanide source (e.g., trimethylsilyl cyanide (TMSCN) or potassium cyanide)[9][10]

-

Solvent (e.g., methanol, dichloromethane)

-

Acid for hydrolysis (e.g., 6M HCl)

Procedure:

-

Imine Formation: Dissolve 3-cyanobenzaldehyde and the ammonia source in the chosen solvent. Add the chiral auxiliary. Stir the reaction mixture at room temperature until imine formation is complete (monitored by TLC or NMR).

-

Cyanation: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or lower). Slowly add the cyanide source. Allow the reaction to proceed until the formation of the α-aminonitrile is complete.

-

Hydrolysis: Quench the reaction and remove the solvent. Add 6M HCl to the crude α-aminonitrile and reflux the mixture. The nitrile group will be hydrolyzed to a carboxylic acid, and the protecting groups will be removed.

-

Purification: Neutralize the reaction mixture and purify the resulting 3-Cyano-L-phenylalanine by recrystallization or ion-exchange chromatography.

Incorporation of Fmoc-3-Cyano-L-phenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual Fmoc-SPPS for incorporating Fmoc-L-Phe(3-CN)-OH into a peptide sequence.[1][7]

Materials:

-

Fmoc-protected Rink Amide or Wang resin

-

Fmoc-L-Phe(3-CN)-OH

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 10-20 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF.

-

Coupling: In a separate vial, dissolve Fmoc-L-Phe(3-CN)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this activation mixture to the deprotected resin. Agitate for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cathepsin K Inhibition Assay

This protocol describes a general in vitro assay to determine the inhibitory potency (IC₅₀) of a compound against Cathepsin K.

Materials:

-

Human recombinant Cathepsin K

-

Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

-

Fluorogenic substrate (e.g., Z-LR-AMC)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In the microplate, add the assay buffer, the test compound dilutions, and the Cathepsin K enzyme solution. Include a control with DMSO instead of the test compound.

-

Incubate the plate at 37 °C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) in kinetic mode for a set period (e.g., 30 minutes).

-

Calculate the reaction rates (slope of the fluorescence versus time plot).

-

Determine the percentage of inhibition for each compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

3-Cyano-L-phenylalanine has established itself as a valuable and versatile building block in medicinal chemistry. Its unique electronic properties and synthetic accessibility have enabled the development of potent and selective enzyme inhibitors, particularly for cysteine proteases like Cathepsin K. Furthermore, its incorporation into peptides offers a promising strategy to enhance their therapeutic potential. As our understanding of disease pathways deepens and the demand for novel therapeutics grows, the strategic application of non-proteinogenic amino acids like 3-Cyano-L-phenylalanine will undoubtedly continue to play a pivotal role in the future of drug discovery and development. This guide provides a foundational understanding for researchers to explore and harness the potential of this remarkable synthetic building block.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chempep.com [chempep.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. oatext.com [oatext.com]

- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. Dipeptidyl peptidase IV: development, design, synthesis and biological evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Strecker Synthesis [organic-chemistry.org]

Spectroscopic Characterization of 2-amino-3-(3-cyanophenyl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-amino-3-(3-cyanophenyl)propanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental spectra in public databases, this document outlines the standard experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The guide presents expected spectral data in structured tables, based on the analysis of structurally analogous compounds. Furthermore, it includes a discussion of the potential biological relevance of this compound in modulating neurotransmitter pathways, visualized through a hypothetical signaling pathway diagram. This guide is intended to serve as a practical resource for researchers undertaking the synthesis and characterization of this and similar molecules.

Introduction

2-amino-3-(3-cyanophenyl)propanoic acid is a synthetic amino acid derivative. Unnatural amino acids are of significant interest in drug discovery as they can be used to create peptides with enhanced stability, selectivity, and activity. Phenylalanine analogues, in particular, have been explored for their potential to modulate glutamate receptor activity, which is implicated in a variety of neurological disorders. Accurate spectroscopic characterization is a critical first step in the investigation of any novel compound, confirming its identity, purity, and structure. This guide provides the foundational knowledge and experimental framework for this process.

Spectroscopic Data (Expected Values)

The following tables summarize the expected spectroscopic data for 2-amino-3-(3-cyanophenyl)propanoic acid based on characteristic values for similar functional groups and molecular structures.

Table 1: Infrared (IR) Spectroscopy - Expected Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |

| 3300-2500 | O-H (Carboxylic Acid) | Stretch (H-bonded) | Broad, Strong |

| 3100-3000 | N-H (Amine) | Stretch | Medium |

| 2230-2210 | C≡N (Nitrile) | Stretch | Medium to Weak |

| 1730-1700 | C=O (Carboxylic Acid) | Stretch | Strong |

| 1650-1580 | N-H (Amine) | Bend | Medium |

| 1500-1400 | C=C (Aromatic) | Stretch | Medium to Weak |

| 1320-1210 | C-O (Carboxylic Acid) | Stretch | Strong |

Table 2: ¹H NMR Spectroscopy - Expected Chemical Shifts

Solvent: D₂O

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.8 | m | 4H | Aromatic protons |

| ~4.0-4.2 | t | 1H | α-proton (CH) |

| ~3.1-3.4 | d | 2H | β-protons (CH₂) |

Table 3: ¹³C NMR Spectroscopy - Expected Chemical Shifts

Solvent: D₂O

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | Carbonyl carbon (COOH) |

| ~130-140 | Aromatic quaternary carbons |

| ~125-130 | Aromatic CH carbons |

| ~118-120 | Nitrile carbon (C≡N) |

| ~55-60 | α-carbon (CH) |

| ~35-40 | β-carbon (CH₂) |

Table 4: Mass Spectrometry - Expected Fragmentation

Ionization Mode: Electrospray Ionization (ESI+)

| m/z Value (Expected) | Fragment Ion |

| 191.08 | [M+H]⁺ (Protonated Molecular Ion) |

| 174.08 | [M+H - NH₃]⁺ (Loss of Ammonia) |

| 145.07 | [M+H - HCOOH]⁺ (Loss of Formic Acid) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Solid State - KBr Pellet):

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

Pellet Formation: The resulting mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated. For fragmentation studies (MS/MS), a specific precursor ion is selected and subjected to collision-induced dissociation (CID) to generate product ions.

Visualization of Potential Biological Relevance

Hypothetical Signaling Pathway

Unnatural amino acids, particularly phenylalanine derivatives, have been investigated for their ability to modulate glutamatergic neurotransmission. The diagram below illustrates a hypothetical mechanism by which 2-amino-3-(3-cyanophenyl)propanoic acid could act as a modulator of glutamate receptors, a pathway relevant to neuroscience and drug development.

Caption: Hypothetical modulation of glutamate receptors.

Experimental Workflow

The following diagram outlines the logical flow of the spectroscopic characterization process described in this guide.

Caption: Workflow for spectroscopic characterization.

Conclusion

The Strategic Integration of 3-Cyanophenylalanine in Modern Drug Design: A Technical Guide

For Immediate Release

Shanghai, China – December 29, 2025 – As the landscape of pharmaceutical research continuously evolves, the demand for innovative molecular tools to address complex therapeutic challenges has never been greater. This technical guide delves into the burgeoning potential of 3-cyanophenylalanine, a non-natural amino acid, as a versatile building block in contemporary drug design. This document provides an in-depth analysis for researchers, scientists, and drug development professionals on the core applications, experimental integration, and mechanistic underpinnings of this unique pharmacophore.

Introduction: The Unique Attributes of 3-Cyanophenylalanine

3-Cyanophenylalanine is a derivative of the natural amino acid phenylalanine, distinguished by the presence of a nitrile (-C≡N) group at the meta position of the phenyl ring. This seemingly subtle modification imparts a range of desirable physicochemical properties that are increasingly being leveraged in medicinal chemistry. The nitrile group's strong electron-withdrawing nature and its linear, compact geometry allow it to serve as a bioisostere for various functional groups, modulate the electronic properties of the aromatic ring, and participate in key binding interactions with biological targets.[1][2] Furthermore, the nitrile moiety can act as a "warhead" for covalent inhibitors, forming reversible or irreversible bonds with nucleophilic residues in enzyme active sites, a strategy that offers enhanced potency and prolonged duration of action.[3][4]

Core Applications in Drug Design

The unique structural and electronic features of 3-cyanophenylalanine have led to its exploration in several key areas of drug development:

Covalent Enzyme Inhibition

The electrophilic character of the nitrile carbon makes it a target for nucleophilic attack by amino acid residues such as cysteine and serine within an enzyme's active site.[5] This can lead to the formation of a covalent adduct, effectively inactivating the enzyme. This strategy has shown significant promise in the development of inhibitors for various enzyme classes, particularly cysteine proteases.

Mechanism of Covalent Inhibition by Nitriles:

The inhibition of cysteine proteases by nitrile-containing compounds typically proceeds through a two-step mechanism. Initially, the inhibitor binds non-covalently to the active site. This is followed by the nucleophilic attack of the catalytic cysteine's thiolate on the electrophilic carbon of the nitrile group. A nearby histidine residue in the active site often facilitates this process by acting as a general base.[5][6] The resulting thioimidate adduct can be either reversible or irreversible, depending on the specific electronic and steric environment of the nitrile and the enzyme's active site.[3]

dot

Peptide and Peptidomimetic Design

Incorporating 3-cyanophenylalanine into peptides and peptidomimetics offers several advantages. The non-natural side chain can enhance metabolic stability by increasing resistance to proteolytic degradation.[1] The electronic properties of the cyano group can also be used to fine-tune the binding affinity and selectivity of the peptide for its target receptor or enzyme.

Biophysical Probes

While p-cyanophenylalanine is more commonly discussed in this context, the principles can be extended to 3-cyanophenylalanine. The nitrile group's vibrational frequency is sensitive to its local environment, making it a useful infrared probe. Furthermore, the fluorescence properties of the cyanophenylalanine scaffold can be exploited to study protein folding, binding events, and conformational changes.

Quantitative Data on Nitrile-Containing Inhibitors

The potency of nitrile-containing inhibitors has been demonstrated against various enzyme targets. The following table summarizes the inhibitory activity (Ki values) of a series of dipeptidyl nitrile inhibitors against several cathepsins, a family of cysteine proteases. While not all compounds contain 3-cyanophenylalanine specifically, this data illustrates the high potency achievable with the nitrile warhead.

| Compound ID | P3-P2 Moiety | Target Enzyme | Ki (nM) | Reference |

| 1a | Cbz-Leu- | Cathepsin B | 24 | [7] |

| 1b | p-F-PhCO-Leu- | Cathepsin B | 14 | [7] |

| Compound 1 | Cbz-Leu- | Cathepsin K | 39 (IC50) | [8] |

| Compound 13 | Triaryl meta-phenyl | Cathepsin K | 0.0031 | [2] |

| Neq0409 | Dipeptidyl | Cruzain | 500 | [3] |

Experimental Protocols

Synthesis of L-3-Cyanophenylalanine

A common laboratory-scale synthesis of L-3-cyanophenylalanine can be achieved starting from 3-cyanobenzaldehyde. The following is a representative multi-step synthetic route.

Workflow for the Synthesis of L-3-Cyanophenylalanine:

dot

Detailed Methodology:

-

Step 1: Synthesis of (±)-α-Amino-3-cyanophenylacetonitrile (Strecker Synthesis)

-

To a solution of 3-cyanobenzaldehyde in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide and ammonium chloride.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude aminonitrile.

-

-

Step 2: Hydrolysis to (±)-3-Cyanophenylalanine

-

Hydrolyze the crude aminonitrile from Step 1 using a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) under reflux for several hours.

-

After cooling, neutralize the reaction mixture to precipitate the racemic 3-cyanophenylalanine.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Step 3: Enantiomeric Resolution

-

The racemic mixture can be resolved into its enantiomers using several methods, including enzymatic resolution or chiral chromatography.

-

Enzymatic Resolution: Employ an enzyme such as an acylase that selectively hydrolyzes the N-acetyl derivative of one enantiomer.

-

Chiral Chromatography: Utilize a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.

-

Incorporation of Fmoc-L-3-Cyanophenylalanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual incorporation of Fmoc-L-3-cyanophenylalanine into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

Workflow for SPPS Cycle:

dot

Detailed Methodology:

-

Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine. If the N-terminus is Fmoc-protected, proceed to the deprotection step.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes at room temperature with gentle agitation.[9]

-

Drain the solution and repeat the treatment for another 10-15 minutes.[9]

-

Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove piperidine and dibenzofulvene-piperidine adduct.

-

-

Coupling of Fmoc-L-3-Cyanophenylalanine:

-

Prepare the coupling solution: In a separate vial, dissolve Fmoc-L-3-cyanophenylalanine (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[10]

-

Pre-activate the amino acid by allowing the coupling solution to stand for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing:

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Repeat: The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

Cysteine Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency of a 3-cyanophenylalanine-containing compound against a cysteine protease, such as Cathepsin K.

Workflow for Enzyme Inhibition Assay:

dot

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).

-

Enzyme Stock Solution: Prepare a stock solution of recombinant human Cathepsin K in assay buffer.

-

Substrate Stock Solution: Prepare a stock solution of a fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC) in DMSO.

-

Inhibitor Stock Solution: Prepare a stock solution of the 3-cyanophenylalanine-containing inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the inhibitor solution to the appropriate wells at various concentrations. Include a control with no inhibitor.

-

Add the Cathepsin K enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the covalent reaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[11]

-

-

Data Analysis:

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable equation (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

For covalent inhibitors, further kinetic analysis can be performed to determine the inactivation rate constant (kinact) and the dissociation constant (Ki).

-

Signaling Pathways Targeted by Nitrile-Containing Inhibitors

The versatility of the nitrile pharmacophore has enabled the development of inhibitors targeting key signaling pathways implicated in various diseases, including cancer and inflammatory disorders.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[12][13] Dysregulation of this pathway is a hallmark of many cancers. Several generations of EGFR inhibitors have been developed, with covalent inhibitors demonstrating efficacy against resistance mutations. These inhibitors often contain an electrophilic "warhead" that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition.[14][15][16] While many of these inhibitors utilize an acrylamide warhead, the principles of covalent targeting are applicable to nitrile-containing compounds.

dot

PIM Kinase Signaling Pathway

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in many cancers and play a crucial role in cell survival, proliferation, and drug resistance.[17][18][] PIM kinases are constitutively active and are primarily regulated at the transcriptional level by the JAK/STAT signaling pathway.[2][20] Inhibitors of PIM kinases are being actively pursued as potential cancer therapeutics. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.

dot

Conclusion

3-Cyanophenylalanine represents a valuable and versatile tool in the modern drug designer's arsenal. Its ability to act as a covalent warhead, enhance the properties of peptides, and serve as a biophysical probe provides multiple avenues for the development of novel therapeutics. The strategic incorporation of this non-natural amino acid can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the nuanced roles of the nitrile pharmacophore continues to grow, so too will the potential applications of 3-cyanophenylalanine in addressing unmet medical needs.

References

- 1. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Odanacatib, a selective cathepsin K inhibitor, demonstrates comparable pharmacodynamics and pharmacokinetics in older men and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the cathepsin K inhibitor odanacatib on bone resorption biomarkers in healthy postmenopausal women: two double-blind, randomized, placebo-controlled phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]